

Technical Guide: 2-(2-Nitrophenyl)ethanamine (CAS 33100-15-1)

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Compound of Interest

Compound Name: 2-(2-Nitrophenyl)ethanamine

Cat. No.: B1314092

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Introduction

2-(2-Nitrophenyl)ethanamine, with the CAS number 33100-15-1, is a chemical compound that holds interest as a potential building block in medicinal chemistry and materials science. Its structure, featuring a phenethylamine core with a nitro group in the ortho position of the phenyl ring, provides a scaffold for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its known properties, a detailed synthesis protocol, and safety information.

Chemical and Physical Properties

A summary of the key physicochemical properties of **2-(2-Nitrophenyl)ethanamine** is presented in the table below. It is important to note that while some physical properties have been experimentally determined, others are predicted.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[1][2][3][4]
Molar Mass	166.18 g/mol	[1][2][3][4]
Appearance	Red to dark red oil	[1]
Boiling Point	147 °C at 13 Torr	[1]
Density	1.206 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	9.37 ± 0.10 (Predicted)	[1]
Solubility	Soluble in acetonitrile. Slightly soluble in chloroform and methanol.	[1][4]

Spectroscopic Data

Detailed experimental spectroscopic data for **2-(2-Nitrophenyl)ethanamine** is limited in the public domain. However, some ¹H NMR data has been reported.

¹H NMR (200 MHz, CDCl₃): δ 7.90 (d, 1H), 7.50 (t, 1H), 7.40 (m, 2H), 3.00 (s, 4H), 1.40 (br, 2H).

Note: A full assignment with coupling constants for all peaks is not available. Researchers should perform their own spectral analysis for confirmation. No specific ¹³C NMR, FT-IR, or mass spectrometry data for this compound could be located. For reference, the FT-IR spectrum of a primary amine typically shows two N-H stretching bands between 3400 and 3250 cm⁻¹. The nitro group (NO₂) would be expected to show strong asymmetric and symmetric stretching bands around 1550 and 1350 cm⁻¹, respectively.

Synthesis

2-(2-Nitrophenyl)ethanamine can be synthesized via the reduction of 2-nitrophenylacetonitrile. The following protocol is based on a reported procedure.

Experimental Protocol: Synthesis of 2-(2-Nitrophenyl)ethanamine

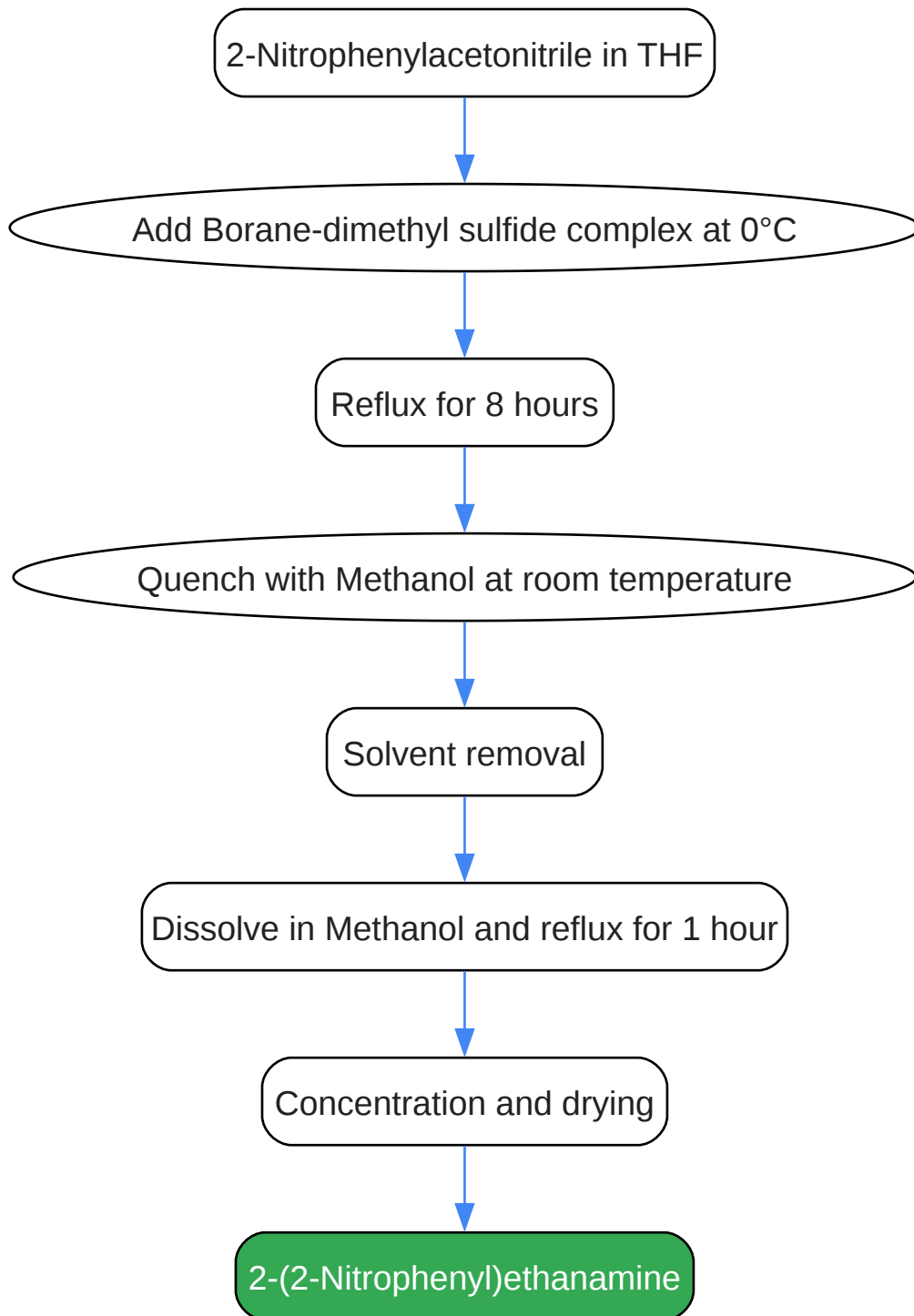
Starting Material: 2-Nitrophenylacetonitrile Reagent: Borane-dimethyl sulfide complex (BMS) in tetrahydrofuran (THF) Solvents: Tetrahydrofuran (THF), Methanol (MeOH)

Procedure:

- In a round-bottom flask, dissolve 2-nitrophenylacetonitrile (6.8 g, 42 mmol) in 120 mL of tetrahydrofuran (THF).
- Cool the solution to 0 °C using an ice bath.
- Slowly add a 2M solution of borane-dimethyl sulfide complex in THF (48 mL, 96 mmol) to the cooled solution.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours.
- Cool the reaction mixture to room temperature.
- Quench the reaction by the slow addition of 50 mL of methanol.
- Remove the solvents under reduced pressure.
- Dissolve the residue in 50 mL of methanol and heat to reflux for 1 hour.
- Concentrate the solution under reduced pressure and dry under vacuum to yield **2-(2-nitrophenyl)ethanamine**.

A visual representation of this synthesis workflow is provided below.

Synthesis Workflow of 2-(2-Nitrophenyl)ethanamine

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